molecular formula C15H14N2O2 B12934152 1-(Benzylamino)-1H-indole-5,6-diol

1-(Benzylamino)-1H-indole-5,6-diol

Cat. No.: B12934152
M. Wt: 254.28 g/mol
InChI Key: AYXXSKSRQIODCI-UHFFFAOYSA-N
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Description

1-(Benzylamino)-1H-indole-5,6-diol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzylamino group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1H-indole-5,6-diol typically involves the introduction of the benzylamino group to the indole ring. One common method is the reaction of indole-5,6-diol with benzylamine under suitable conditions. The reaction may require a catalyst or specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-1H-indole-5,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Benzylamino)-1H-indole-5,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole ring structure allows the compound to fit into binding sites of proteins, influencing their activity .

Comparison with Similar Compounds

  • 1-(Benzylamino)-1H-indole-2,3-diol
  • 1-(Benzylamino)-1H-indole-4,5-diol
  • 1-(Benzylamino)-1H-indole-6,7-diol

Uniqueness: 1-(Benzylamino)-1H-indole-5,6-diol is unique due to the specific positioning of the benzylamino group and hydroxyl groups on the indole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-(benzylamino)indole-5,6-diol

InChI

InChI=1S/C15H14N2O2/c18-14-8-12-6-7-17(13(12)9-15(14)19)16-10-11-4-2-1-3-5-11/h1-9,16,18-19H,10H2

InChI Key

AYXXSKSRQIODCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN2C=CC3=CC(=C(C=C32)O)O

Origin of Product

United States

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